Methyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Methyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Therapeutic Estradiol is a synthetic form of estradiol, a steroid sex hormone vital to the maintenance of fertility and secondary sexual characteristics in females, that may be used as hormone replacement therapy. Typically esterified, estradiol derivatives are formulated for oral, intravaginal, transdermal, or parenteral administration. As the primary, most potent estrogen hormone produced by the ovaries, estradiol binds to and activates specific nuclear receptors. Estradiol exhibits mild anabolic and metabolic properties, and increases blood coagulability. It may play a role in immune and inflammatory processes.
Beta-Estradiol, also known as estradiol-17beta or 17BETA oestradiol, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, Beta-estradiol is considered to be a steroid lipid molecule. Beta-Estradiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Beta-Estradiol has been found throughout most human tissues, and has also been primarily detected in saliva, blood, urine, and cerebrospinal fluid. Within the cell, Beta-estradiol is primarily located in the cytoplasm, membrane (predicted from logP), endoplasmic reticulum and mitochondria. In humans, Beta-estradiol is involved in the androgen and estrogen metabolism pathway and the estrone metabolism pathway. Beta-Estradiol is also involved in a couple of metabolic disorders, which include 17-Beta hydroxysteroid dehydrogenase III deficiency and aromatase deficiency. Outside of the human body, Beta-estradiol can be found in a number of food items such as yam, kombu, feijoa, and black cabbage. This makes Beta-estradiol a potential biomarker for the consumption of these food products. Beta-Estradiol is a potentially toxic compound.
Estradiol is a naturally occurring hormone circulating endogenously in females. It is commercially available in several hormone therapy products for managing conditions associated with reduced estrogen, such as vulvovaginal atrophy and hot flashes. Some available forms of estradiol include oral tablets, injections, vaginal rings, transdermal patches, sprays, gels, and creams. When used for oral or IM administration, estradiol is commonly synthesized as a pro-drug ester (such as [DB13952], [DB13953], [DB13954], [DB13955], and [DB13956]). Because it has a low oral bioavailability on its own, estradiol is commonly formulated with an ester side-chain. [DB00977] (EE) is a synthetic form of estradiol commonly used as the estrogenic component of most combination oral contraceptive pills (OCPs). Ethinyl estradiol is different from estradiol due to its higher biovailability and increased resistance to metabolism, rendering it more suitable for oral administration.
Beta-Estradiol, also known as estradiol-17beta or 17BETA oestradiol, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, Beta-estradiol is considered to be a steroid lipid molecule. Beta-Estradiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Beta-Estradiol has been found throughout most human tissues, and has also been primarily detected in saliva, blood, urine, and cerebrospinal fluid. Within the cell, Beta-estradiol is primarily located in the cytoplasm, membrane (predicted from logP), endoplasmic reticulum and mitochondria. In humans, Beta-estradiol is involved in the androgen and estrogen metabolism pathway and the estrone metabolism pathway. Beta-Estradiol is also involved in a couple of metabolic disorders, which include 17-Beta hydroxysteroid dehydrogenase III deficiency and aromatase deficiency. Outside of the human body, Beta-estradiol can be found in a number of food items such as yam, kombu, feijoa, and black cabbage. This makes Beta-estradiol a potential biomarker for the consumption of these food products. Beta-Estradiol is a potentially toxic compound.
Estradiol is a naturally occurring hormone circulating endogenously in females. It is commercially available in several hormone therapy products for managing conditions associated with reduced estrogen, such as vulvovaginal atrophy and hot flashes. Some available forms of estradiol include oral tablets, injections, vaginal rings, transdermal patches, sprays, gels, and creams. When used for oral or IM administration, estradiol is commonly synthesized as a pro-drug ester (such as [DB13952], [DB13953], [DB13954], [DB13955], and [DB13956]). Because it has a low oral bioavailability on its own, estradiol is commonly formulated with an ester side-chain. [DB00977] (EE) is a synthetic form of estradiol commonly used as the estrogenic component of most combination oral contraceptive pills (OCPs). Ethinyl estradiol is different from estradiol due to its higher biovailability and increased resistance to metabolism, rendering it more suitable for oral administration.
Brand Name:
Vulcanchem
CAS No.:
141290-02-0
VCID:
VC0170435
InChI:
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1
SMILES:
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
Molecular Formula:
C18H24O2
Molecular Weight:
272.4 g/mol
Methyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
CAS No.: 141290-02-0
Main Products
VCID: VC0170435
Molecular Formula: C18H24O2
Molecular Weight: 272.4 g/mol
CAS No. | 141290-02-0 |
---|---|
Product Name | Methyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. |
Molecular Formula | C18H24O2 |
Molecular Weight | 272.4 g/mol |
IUPAC Name | (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
Standard InChI | InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1 |
Standard InChIKey | VOXZDWNPVJITMN-ZBRFXRBCSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O |
Impurities | Reported impurities (for estradiol hemihydrate) include: estra-1,3,5(10),9(11)-tetraene-3,17beta-diol, estra-1,3,5(10)-triene-3,17alpha-diol (17alpha-estradiol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone) and 4-methylestra-1,3,5(10)-triene-3,17beta-diol. /Estradiol hemihydrate/ |
SMILES | CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Canonical SMILES | CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Boiling Point | 445.9±45.0 |
Colorform | White crystalline powder. Prisms from 80% alcohol White or slightly yellow, small crystals or crystalline powde |
Melting Point | 173 200.0 °C 178.5 °C 178.5°C 178-179°C |
Physical Description | Solid White powder. |
Description | Therapeutic Estradiol is a synthetic form of estradiol, a steroid sex hormone vital to the maintenance of fertility and secondary sexual characteristics in females, that may be used as hormone replacement therapy. Typically esterified, estradiol derivatives are formulated for oral, intravaginal, transdermal, or parenteral administration. As the primary, most potent estrogen hormone produced by the ovaries, estradiol binds to and activates specific nuclear receptors. Estradiol exhibits mild anabolic and metabolic properties, and increases blood coagulability. It may play a role in immune and inflammatory processes. Beta-Estradiol, also known as estradiol-17beta or 17BETA oestradiol, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, Beta-estradiol is considered to be a steroid lipid molecule. Beta-Estradiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Beta-Estradiol has been found throughout most human tissues, and has also been primarily detected in saliva, blood, urine, and cerebrospinal fluid. Within the cell, Beta-estradiol is primarily located in the cytoplasm, membrane (predicted from logP), endoplasmic reticulum and mitochondria. In humans, Beta-estradiol is involved in the androgen and estrogen metabolism pathway and the estrone metabolism pathway. Beta-Estradiol is also involved in a couple of metabolic disorders, which include 17-Beta hydroxysteroid dehydrogenase III deficiency and aromatase deficiency. Outside of the human body, Beta-estradiol can be found in a number of food items such as yam, kombu, feijoa, and black cabbage. This makes Beta-estradiol a potential biomarker for the consumption of these food products. Beta-Estradiol is a potentially toxic compound. Estradiol is a naturally occurring hormone circulating endogenously in females. It is commercially available in several hormone therapy products for managing conditions associated with reduced estrogen, such as vulvovaginal atrophy and hot flashes. Some available forms of estradiol include oral tablets, injections, vaginal rings, transdermal patches, sprays, gels, and creams. When used for oral or IM administration, estradiol is commonly synthesized as a pro-drug ester (such as [DB13952], [DB13953], [DB13954], [DB13955], and [DB13956]). Because it has a low oral bioavailability on its own, estradiol is commonly formulated with an ester side-chain. [DB00977] (EE) is a synthetic form of estradiol commonly used as the estrogenic component of most combination oral contraceptive pills (OCPs). Ethinyl estradiol is different from estradiol due to its higher biovailability and increased resistance to metabolism, rendering it more suitable for oral administration. |
Solubility | 3.6 mg/L (at 27 °C) 1.38e-05 M Very soluble in acetone, ethanol, dioxane Freely soluble in alcohol; soluble in acetone, dioxane, other organic solvents; solutions of fixed alkali hydroxides; sparingly soluble in vegetable oils. In water, 3.90 mg/L at 27 °C 0.0036 mg/mL |
Synonyms | 17 beta Estradiol 17 beta Oestradiol 17 beta-Estradiol 17 beta-Oestradiol Aerodiol Delestrogen Estrace Estraderm TTS Estradiol Estradiol 17 alpha Estradiol 17 beta Estradiol 17beta Estradiol Anhydrous Estradiol Hemihydrate Estradiol Hemihydrate, (17 alpha)-Isomer Estradiol Monohydrate estradiol valerate estradiol valeriante Estradiol, (+-)-Isomer Estradiol, (-)-Isomer Estradiol, (16 alpha,17 alpha)-Isomer Estradiol, (16 alpha,17 beta)-Isomer Estradiol, (17-alpha)-Isomer Estradiol, (8 alpha,17 beta)-(+-)-Isomer Estradiol, (8 alpha,17 beta)-Isomer Estradiol, (9 beta,17 alpha)-Isomer Estradiol, (9 beta,17 beta)-Isomer Estradiol, Monosodium Salt Estradiol, Sodium Salt Estradiol-17 alpha Estradiol-17 beta Estradiol-17beta Oestradiol Ovocyclin Progynon Depot Progynon-Depot Progynova Vivelle |
Vapor Pressure | 6.38X10-9 mm Hg at 25 °C (est) |
PubChem Compound | 5757 |
Last Modified | Nov 11 2021 |
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